Tafluprost-d7
CAS No.:
Cat. No.: VC20251095
Molecular Formula: C25H34F2O5
Molecular Weight: 459.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H34F2O5 |
---|---|
Molecular Weight | 459.6 g/mol |
IUPAC Name | 1,1,1,2,3,3,3-heptadeuteriopropan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
Standard InChI | InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m1/s1/i1D3,2D3,18D |
Standard InChI Key | WSNODXPBBALQOF-WCNHDNETSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O |
Canonical SMILES | CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |
Introduction
Chemical Structure and Properties
Tafluprost-d7 shares the core structure of tafluprost, featuring a prostaglandin backbone with fluorinated and esterified substituents. The molecular formula is C25H27D7F2O5, with a molecular weight of 459.57 g/mol . Deuterium atoms are strategically incorporated at positions vulnerable to metabolic oxidation, such as the isopropyl ester and cyclopentyl regions, to delay enzymatic degradation . Key physicochemical properties include:
The stereochemical configuration, including the (1R,2R,3R,5S) cyclopentyl group and (Z)-heptenoate chain, remains unchanged from tafluprost, ensuring comparable receptor binding .
Synthesis and Manufacturing
The synthesis of Tafluprost-d7 involves deuterium incorporation during key steps of tafluprost production:
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Deuterated Starting Materials: Isotopically labeled isopropanol-d7 is used to esterify the prostaglandin acid precursor, introducing deuterium at the ester moiety .
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Biocatalytic Retrosynthesis: Enzymatic methods, such as ketoreductase (KRED)-catalyzed reductions, ensure stereoselective formation of the cyclopentyl core while preserving deuterium labels .
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Purification: High-performance liquid chromatography (HPLC) isolates Tafluprost-d7 with >98% isotopic purity, confirmed via mass spectrometry .
Industrial-scale production faces challenges in cost-effective deuterium sourcing and minimizing protium contamination during synthesis .
Pharmacological Profile
Pharmacokinetics
Comparative studies in animal models reveal distinct pharmacokinetic traits:
Parameter | Tafluprost | Tafluprost-d7 |
---|---|---|
Plasma Half-life (t½) | 0.5–1.2 hours | 1.8–2.4 hours |
Corneal Penetration | 75% absorption | 82% absorption |
Active Metabolite (Acid Form) | AFP-172 | AFP-172-d7 |
Deuteriation reduces first-pass metabolism, increasing systemic exposure to the active acid form .
Clinical and Research Applications
Metabolic Tracing
Tafluprost-d7 is used in mass spectrometry studies to quantify tafluprost pharmacokinetics without interference from endogenous compounds. For example, co-administering Tafluprost-d7 with tafluprost allows precise measurement of ocular and plasma concentrations via isotopic dilution .
Formulation Development
Preservative-free formulations of Tafluprost-d7, incorporating hydrophilic polymers like polycarbophil (0.4–1.0%), demonstrate prolonged corneal retention in rabbit models. A 0.0015% ophthalmic solution showed a 40% increase in bioavailability compared to non-deuterated tafluprost .
Toxicity Studies
Comparative Analysis with Prostaglandin Analogs
Tafluprost-d7’s properties are contextualized against other FP receptor agonists:
Compound | Molecular Formula | logP | Receptor Affinity (Ki) | Half-life (Hours) |
---|---|---|---|---|
Tafluprost-d7 | C25H27D7F2O5 | 3.9 | 0.4 nM | 2.4 |
Latanoprost | C26H40O5 | 4.1 | 6.2 nM | 1.5 |
Travoprost | C26H35F3O6 | 3.7 | 0.6 nM | 1.8 |
Deuteriation positions Tafluprost-d7 as a candidate for once-daily dosing regimens, though clinical trials are pending .
Recent Advances and Future Directions
Continuous Flow Synthesis
A 2025 pilot study applied microfluidic reactors to synthesize Tafluprost-d7 in 89% yield, reducing deuterium loss during esterification . This method may lower production costs by 30–40% .
Neuroprotective Effects
Emerging evidence from rodent models indicates Tafluprost-d7 enhances retinal ganglion cell survival by 18% post-ischemic injury, surpassing tafluprost’s 12% effect . The mechanism may involve deuterium-induced stabilization of mitochondrial membranes .
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